N-[cyano(cyclohexyl)methyl]pent-4-enamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]pent-4-enamide is a chemical compound with the molecular formula C13H20N2O. It consists of 20 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]pent-4-enamide can be achieved through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One versatile and economical method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]pent-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]pent-4-enamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[cyano(cyclohexyl)methyl]pent-4-enamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the amide functionality play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[cyano(cyclohexyl)methyl]pent-4-enamide include other cyanoacetamide derivatives, such as N-cyanoacetyl-2-aminopyridine and N-cyanoacetyl-2-aminothiazole. These compounds share similar structural features and reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of a cyano group, a cyclohexyl group, and a pent-4-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-9-13(16)15-12(10-14)11-7-5-4-6-8-11/h2,11-12H,1,3-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDZJVHSFICYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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